molecular formula C12H16N2O B2883070 2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one CAS No. 1268332-01-9

2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2883070
CAS RN: 1268332-01-9
M. Wt: 204.273
InChI Key: SGGKAOPTBHYWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a quinazolinone derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Scientific Research Applications

Eco-Friendly Synthesis

  • 2,3-Dihydroquinazolin-4(1H)-ones can be synthesized in eco-friendly ways. One method involves direct cyclocondensation of anthranilamides and aldehydes in ionic liquids or one-pot three-component cyclocondensation in an ionic liquid–water solvent system without additional catalysts (Chen et al., 2007). Another method uses silica-bonded N-propylsulfamic acid as a recyclable catalyst for the synthesis of these compounds (Niknam et al., 2011).

Synthesis Techniques

  • Various synthesis techniques have been explored for these compounds. One approach uses gem-dibromomethylarenes as aldehyde equivalents, offering shorter reaction times and excellent product yield (Narasimhamurthy et al., 2014). An ionic liquid promoted synthesis method has also been developed, using isatoic anhydride, a primary amine or ammonium acetate, and aromatic aldehydes (Dabiri et al., 2007).

Eco-Friendly Alternatives

  • Eco-friendly alternatives in the synthesis of 2,3-Dihydroquinazolin-4(1H)-ones include using 2-methyl tetrahydrofuran as a solvent alternative to tetrahydrofuran and methanol in the presence of potassium carbonate as a catalyst (Almarhoon et al., 2019).

Catalytic Methods

  • Various catalytic methods have been utilized, such as silica-bonded S-sulfonic acid for a one-pot, three-component reaction (Niknam et al., 2011), and Gallium(III) triflate for a one-pot selective synthesis (Chen et al., 2008). Another method employs silica supported ferric chloride as a catalyst under solvent-free conditions (Majid et al., 2011).

Advanced Synthesis Techniques

  • Advanced synthesis techniques include using ultrasound irradiation and avoiding organic solvents for an environmentally friendly approach (Chen et al., 2015), and electrocatalytic synthesis using methanol as the C1 source (Liu et al., 2021).

Novel Synthesis Methods

  • Novel methods for synthesizing these compounds have been explored, such as using zirconium (IV) chloride as a mild and efficient catalyst (Abdollahi-Alibeik & Shabani, 2011), and employing l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate supported on silica gel as a novel and recoverable catalyst (Ghorbani‐Choghamarani & Zamani, 2012).

Additional Applications

  • Additional applications include the use of a molecular sieve supported lanthanum catalyst for efficient synthesis (Magyar & Hell, 2016) and a study of photophysical and electrochemical properties of novel derivatives, including their anticancer activity (Kamble et al., 2017).

Reusable Catalysts

  • The use of reusable catalysts like aluminum methanesulfonate for mono- and disubstituted derivatives (Song et al., 2012) and titanium silicon oxide nanopowder in aqueous media (Mekala et al., 2017) highlights the ongoing innovation in this field.

properties

IUPAC Name

2,2,3,8-tetramethyl-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-6-5-7-9-10(8)13-12(2,3)14(4)11(9)15/h5-7,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGKAOPTBHYWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C(N2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.